PD 198306

描述

PD 198306 是一种细胞可渗透的氨基苯甲酰胺衍生物,作为丝裂原活化蛋白激酶激酶 1/2 (MEK1/2) 的强效非 ATP 竞争性抑制剂。 它对细胞外信号调节激酶 (ERK)、c-Src、细胞周期蛋白依赖性激酶 (Cdk)、磷脂酰肌醇 3-激酶 γ (PI 3-Kγ) 表现出极好的选择性 。 This compound 以其在 30 到 100 nM 浓度范围内抑制滑膜成纤维细胞中 MEK 活性的能力而闻名 .

准备方法

合成路线和反应条件

PD 198306 的合成涉及制备 N-(环丙基甲氧基)-3,4,5-三氟-2-[(4-碘-2-甲基苯基)氨基]-苯甲酰胺。合成路线通常包括以下步骤:

氨基苯甲酰胺核心结构的形成: 核心结构是通过在适当条件下使 3,4,5-三氟-2-硝基苯甲酸与环丙基甲醇反应形成相应的酯来合成的。然后将该酯还原为氨基苯甲酰胺核心结构。

引入碘甲基苯基: 氨基苯甲酰胺核心结构进一步与 4-碘-2-甲基苯胺反应,引入碘甲基苯基,形成最终的化合物 this compound.

工业生产方法

文献中没有广泛记录 this compound 的工业生产方法。 合成通常涉及标准有机合成技术,包括酯化、还原和酰胺化,然后进行重结晶或色谱等纯化步骤,以达到高纯度 .

化学反应分析

反应类型

PD 198306 经历各种化学反应,包括:

取代反应: 该化合物可以进行取代反应,特别是涉及三氟甲基和碘基团。

常用试剂和条件

用于 this compound 的合成和反应的常用试剂包括:

- 环丙基甲醇

- 3,4,5-三氟-2-硝基苯甲酸

- 4-碘-2-甲基苯胺

- 还原剂,如用于氢化反应的钯碳 (Pd/C) .

主要生成产物

This compound 合成产生的主要产物是 N-(环丙基甲氧基)-3,4,5-三氟-2-[(4-碘-2-甲基苯基)氨基]-苯甲酰胺。 其他副产物可能包括未反应的起始原料和不完全反应的副产物 .

科学研究应用

Applications in Pain Management

One of the prominent applications of PD 198306 is its role in neuropathic pain management. Research has demonstrated that intrathecal administration of this compound effectively reduces allodynia in animal models of neuropathic pain, specifically the streptozocin-induced diabetic neuropathy and chronic constriction injury (CCI) models. The antihyperalgesic effects correlate with a decrease in active ERK1 and ERK2 levels in the lumbar spinal cord, indicating its potential as a treatment for chronic pain conditions.

Data Table: Effects of this compound on Neuropathic Pain Models

| Model | Route of Administration | Dose (μg) | Effect |

|---|---|---|---|

| Streptozocin-induced neuropathy | Intrathecal | 1-30 | Dose-dependent reduction in static allodynia |

| Chronic constriction injury | Intrathecal | 1-30 | Significant reduction in hyperalgesia |

Applications in Cancer Treatment

This compound has also been explored for its efficacy in enhancing cancer therapies. A study identified this compound as part of a combination therapy that enhances the efficacy of sorafenib, a drug used to treat hepatocellular carcinoma. The combination was shown to synergistically inhibit the MEK-ERK pathway and induce apoptosis in cancer cells.

Case Study: Combination Therapy with Sorafenib

In a recent study involving hepatocellular carcinoma:

- Objective : To evaluate the effectiveness of this compound combined with sorafenib.

- Findings : The combination led to enhanced inhibition of cell growth and increased apoptosis rates compared to either drug alone.

- : this compound may serve as a valuable adjunct therapy to improve outcomes in patients treated with sorafenib.

Other Notable Applications

- Cellular Signaling Studies : this compound is utilized in research exploring cellular signaling mechanisms, particularly those involving the MAPK pathway.

- Neuroscience Research : Its effects on neuronal excitability and plasticity are being studied to understand chronic pain mechanisms better.

作用机制

PD 198306 通过选择性抑制 MEK1/2 发挥作用,MEK1/2 是丝裂原活化蛋白激酶 (MAPK) 通路的关键组成部分。这种抑制阻止 ERK1/2 的磷酸化和激活,从而导致下游信号事件的减少。 该化合物的非 ATP 竞争性抑制机制使其能够与 MEK1/2 结合,而不会与 ATP 竞争,从而提供高选择性和效力 .

相似化合物的比较

PD 198306 与其他 MEK 抑制剂(如 CI-1040 和 U0126)进行比较。 虽然所有这些化合物都抑制 MEK1/2,但 this compound 由于其非 ATP 竞争性抑制机制以及对其他激酶的高选择性而独一无二 。 类似化合物包括:

CI-1040: 一种具有不同选择性特征的 ATP 竞争性 MEK 抑制剂。

U0126: 另一种具有不同作用机制和选择性的 MEK 抑制剂.

生物活性

PD 198306 is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) kinase 1/2 (MEK1/2), with significant implications in various biological processes, particularly in pain management and cancer therapy. This article provides a comprehensive overview of its biological activity, including its mechanism of action, effects on cellular pathways, and relevant case studies.

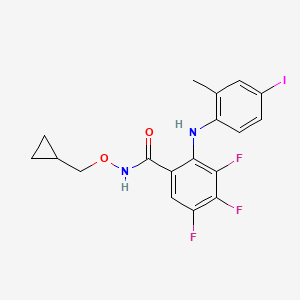

- Chemical Name : N-(Cyclopropylmethoxy)-3,4,5-trifluoro-2-[(4-iodo-2-methylphenyl)amino]-benzamide

- Molecular Formula : C₁₈H₁₆F₃IN₂O₂

- CAS Number : 212631-61-3

- IC50 Values :

This compound exerts its biological effects primarily through the inhibition of the MEK1/2 pathway, which is crucial for the activation of extracellular signal-regulated kinases (ERKs). By blocking MEK activity, this compound prevents the phosphorylation and activation of ERKs, thereby interfering with downstream signaling pathways involved in cell proliferation and survival.

Key Findings:

- Inhibition of ERK Activation : this compound significantly reduces the levels of active ERK1 and ERK2 in various models, including those induced by neuropathic pain .

- Antihyperalgesic Effects : In animal models, this compound has demonstrated dose-dependent antihyperalgesic effects, effectively blocking static allodynia associated with neuropathic pain conditions such as streptozocin-induced hyperalgesia and chronic constriction injury (CCI) models .

Case Study: Neuropathic Pain Models

In a study investigating the effects of this compound on neuropathic pain:

- Methodology : Intrathecal administration was performed using doses ranging from 1 to 30 µg.

- Results :

- The minimum effective dose (MED) was identified at 3 µg, which significantly blocked static allodynia after treatment.

- Higher doses (10 µg and above) completely inhibited allodynia for up to two hours post-administration.

- Western blot analysis confirmed a reduction in active ERK1 and ERK2 levels following treatment with this compound .

Cellular Studies

This compound has been evaluated for its effects on various cancer cell lines. In vitro studies revealed:

- Cell Viability Assays : Using Alamar Blue assays, this compound showed potent inhibition of cell proliferation across different human prostate cancer cell lines. The compound exhibited stronger inhibition compared to other MEK inhibitors like U0126 and PD98059 .

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| CWR22 | 10 | ~70 |

| PC3 | 10 | ~65 |

| DU145 | 10 | ~60 |

Summary of Biological Activities

- Pain Management : Effective in blocking neuropathic pain through MEK inhibition.

- Cancer Therapy : Demonstrates potential as an anti-proliferative agent in various cancer cell lines.

属性

IUPAC Name |

N-(cyclopropylmethoxy)-3,4,5-trifluoro-2-(4-iodo-2-methylanilino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3IN2O2/c1-9-6-11(22)4-5-14(9)23-17-12(7-13(19)15(20)16(17)21)18(25)24-26-8-10-2-3-10/h4-7,10,23H,2-3,8H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAXDAKQGVISBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)NC2=C(C(=C(C=C2C(=O)NOCC3CC3)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433306 | |

| Record name | PD 198306 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212631-61-3 | |

| Record name | PD-198306 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212631613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD 198306 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-198306 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ5121ZGT3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。